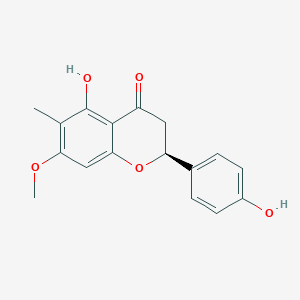

7-O-Methylporiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16O5 |

|---|---|

Molecular Weight |

300.30 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3/t14-/m0/s1 |

InChI Key |

LNRAFJFUMJDPEP-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)OC |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of 7-O-Methylporiol: A Technical Guide

For Immediate Release

A comprehensive investigation into the natural sources of the flavonoid 7-O-Methylporiol has identified its origins in the leaf exudate of Callistemon coccineus F.Muell. (syn. Callistemon rigidus R.Br.), a member of the Myrtaceae family commonly known as the stiff bottlebrush. While the parent compound, poriol, is known to be produced by the Douglas fir (Pseudotsuga menziesii) in response to fungal infection, current scientific literature does not support the presence of this compound in this species. This guide provides an in-depth summary of the known natural source, alongside detailed experimental protocols for its isolation and characterization, aimed at researchers, scientists, and drug development professionals.

Natural Sources and Quantitative Data

The primary and currently only confirmed natural source of this compound is the leaf wax of Callistemon coccineus. The analysis of the lipophilic exudate of this plant has led to the isolation and identification of this methylated flavanone. Quantitative data regarding the concentration of this compound in Callistemon coccineus is not extensively detailed in the primary literature, suggesting it may be a minor constituent of the leaf exudate.

| Compound | Plant Source | Plant Part | Method of Quantification | Reported Yield/Concentration | Reference |

| This compound | Callistemon coccineus F.Muell. | Leaf Exudate | Not explicitly quantified in the primary literature | Not reported |

Experimental Protocols

The isolation and characterization of this compound from Callistemon coccineus involves a multi-step process, beginning with the collection of the leaf exudate, followed by chromatographic separation and spectroscopic analysis.

Extraction of Leaf Exudate

-

Plant Material Collection: Fresh leaves of Callistemon coccineus are collected.

-

Exudate Extraction: The fresh plant material is briefly rinsed with acetone at room temperature. This method is effective for dissolving the lipophilic compounds present in the leaf wax without extracting significant amounts of intracellular components.

-

Solvent Evaporation: The resulting acetone solution is evaporated to dryness under reduced pressure to yield the crude exudate.

Chromatographic Isolation

-

Column Chromatography: The crude exudate is subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient of toluene with increasing amounts of 2-butanone is used as the mobile phase to separate the different components of the exudate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) on silica gel plates, using a mobile phase of toluene:2-butanone (9:1 v/v). The spots are visualized by spraying with a solution of aminoethyl diphenylborinate in methanol.

-

Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative TLC, to obtain pure this compound.

Structure Elucidation

The definitive identification of this compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the number, type, and connectivity of protons in the molecule.

-

¹³C NMR spectroscopy provides information about the carbon skeleton.

-

Comparison of the obtained spectroscopic data with that of the parent compound, poriol, and known methylated flavonoids allows for the unambiguous assignment of the structure as this compound.

-

Signaling Pathways and Biosynthesis

The biosynthesis of this compound in Callistemon coccineus is presumed to follow the general flavonoid biosynthetic pathway, starting from the amino acid phenylalanine. The key final step is the methylation of the 7-hydroxyl group of the precursor flavanone, poriol. This reaction is catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (OMT).

dot

Caption: Generalized biosynthetic pathway leading to this compound.

The specific signaling pathways in which this compound is involved have not yet been elucidated. However, methylated flavonoids, in general, are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The methylation of flavonoids can alter their bioavailability and bioactivity compared to their unmethylated counterparts.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from Callistemon coccineus.

dot

Caption: Workflow for isolation and identification of this compound.

7-O-Methylporiol chemical structure and properties

An in-depth analysis of 7-O-Methylporiol reveals its significance as a naturally occurring isoflavonoid, primarily recognized for its presence in various plant species. This technical guide consolidates the available scientific data on its chemical structure, properties, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of the isoflavone poriol. Its chemical identity is defined by the methylation at the 7-hydroxy position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 300.29 g/mol |

| IUPAC Name | 3-(4-hydroxyphenyl)-7-methoxy-5-oxychromen-4-one |

| Synonyms | This compound |

| PubChem CID | 102021021 |

Experimental Protocols

The isolation and characterization of this compound from natural sources are critical for its study. The following outlines a general workflow for its extraction and purification.

Caption: Generalized workflow for the isolation and identification of this compound.

Methodology for Isolation and Structure Elucidation:

-

Extraction: The dried and powdered plant material is subjected to extraction with a polar solvent such as methanol at room temperature.

-

Partitioning: The crude extract is then concentrated and partitioned with a solvent of intermediate polarity, like ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The resulting fraction is subjected to column chromatography over silica gel, using a gradient of solvents to separate the different components.

-

Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The definitive structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Research into the biological effects of this compound is ongoing. As an isoflavonoid, it is hypothesized to interact with various cellular signaling pathways, potentially exhibiting antioxidant, anti-inflammatory, or other therapeutic properties. The potential interactions are depicted in the following logical diagram.

Caption: Hypothesized signaling interactions of this compound.

This diagram illustrates the potential mechanisms through which this compound may exert its biological effects, such as by scavenging reactive oxygen species or inhibiting key inflammatory pathways like NF-κB and cyclooxygenase enzymes. Further experimental validation is necessary to confirm these interactions and their downstream consequences.

7-O-Methylporiol: An In-depth Technical Guide on a Novel Flavonoid

CAS Number: 206560-99-8 Molecular Formula: C₁₇H₁₆O₅ Molecular Weight: 300.31

This technical guide provides a comprehensive overview of 7-O-Methylporiol, a C-methylated flavonoid, for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the biological activity of this specific compound, this document focuses on its chemical properties, isolation, and the broader context of related compounds.

Chemical and Physical Properties

This compound is a flavonoid distinguished by a methyl group at the C-7 position. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 206560-99-8 | N/A |

| Molecular Formula | C₁₇H₁₆O₅ | N/A |

| Molecular Weight | 300.31 g/mol | N/A |

| IUPAC Name | 5,4'-dihydroxy-7-methoxy-8-methylflavanone | N/A |

| Canonical SMILES | CC1=C(C2=C(C=C1OC)OC(C(C2=O)C3=CC=C(C=C3)O)O)O | N/A |

Isolation and Synthesis

Natural Source and Isolation

This compound was first isolated from the leaf exudate of Callistemon coccineus, a plant belonging to the Myrtaceae family. The isolation was part of a broader study on C-methylated flavonoids from the leaf waxes of various Myrtaceae species.

Experimental Protocol: Isolation from Callistemon coccineus

The isolation procedure, as described in the initial discovery, involves the following general steps:

-

Extraction: The waxy coating on the leaves of Callistemon coccineus is extracted using a suitable organic solvent to dissolve the surface flavonoids.

-

Chromatographic Separation: The resulting extract is subjected to column chromatography on silica gel or a similar stationary phase.

-

Fractionation: Elution with a gradient of solvents is used to separate the different flavonoid constituents.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A generalized workflow for the isolation of flavonoids from plant material is depicted below.

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

Currently, there are no published, detailed protocols for the total synthesis of this compound. The synthesis of flavonoids, in general, involves multi-step processes that can be adapted for the specific substitutions found in this molecule.

Biological Activity and Mechanism of Action

As of the latest literature review, there is a notable absence of published studies detailing the specific biological activities or the mechanism of action of this compound. Flavonoids as a class are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the C-methylation and O-methylation in this compound may influence its bioavailability and activity profile compared to other flavonoids.

The potential biological activities of flavonoids are often attributed to their ability to modulate various signaling pathways. A hypothetical representation of common flavonoid-modulated pathways is provided below. It is important to note that the involvement of this compound in these pathways has not been experimentally confirmed.

Caption: Hypothetical signaling pathways potentially modulated by flavonoids.

Future Directions and Research Opportunities

The lack of biological data for this compound presents a significant opportunity for future research. Key areas for investigation include:

-

In vitro screening: Assessing the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of this compound against various cell lines.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this flavonoid.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of disease.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to understand the contribution of its specific structural features to any observed biological activity.

Conclusion

This compound is a structurally interesting C-methylated flavonoid isolated from Callistemon coccineus. While its chemical properties have been defined, its biological potential remains largely unexplored. This technical guide serves as a foundational document, summarizing the current knowledge and highlighting the significant need for further research to unlock the potential therapeutic applications of this novel natural product. The scientific community is encouraged to pursue studies that will elucidate the pharmacological profile of this compound, thereby contributing to the development of new therapeutic agents.

Abstract

This technical guide provides a comprehensive overview of 7-O-Methylporiol, a naturally occurring flavonoid, and its related compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the chemical properties, potential biological activities, and underlying mechanisms of action of this class of molecules. Quantitative data from in vitro studies on related flavonoid compounds are presented in tabular format to facilitate comparison. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are also provided to support further research and development efforts.

Introduction to this compound

This compound is a flavonoid compound isolated from the leaf exudate of Callistemon coccineus[1]. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2]. The biological activities of flavonoids are often influenced by their substitution patterns, and O-methylation, as seen in this compound, can significantly enhance their metabolic stability and biological efficacy.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchroman-4-one |

| CAS Number | 206560-99-8 |

| Class | Flavanone |

Potential Biological Activities and Quantitative Data of Related Flavonoids

Cytotoxic Activity

Flavonoids have been extensively studied for their potential as anticancer agents. The following table summarizes the cytotoxic activities of several flavonoids against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of Selected Flavonoids against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Luteolin | DH82 (canine malignant histiocytoma) | >200 (24h), 100-200 (48h), <100 (72h) | [3] |

| Apigenin | DH82 (canine malignant histiocytoma) | >200 (24h), >200 (48h), 100-200 (72h) | [3] |

| Quercetin | HCT116 (human colon carcinoma) | >100 | [4] |

| Compound 1 (Oleoyl-quercetin hybrid) | HCT116 (human colon carcinoma) | 22.4 | [4] |

| Compound 2 (Oleoyl-quercetin hybrid) | HCT116 (human colon carcinoma) | 0.34 | [4] |

| Isorhamnetin | SGC-7901 (human gastric cancer) | 10.21 ± 1.12 | [5] |

| Chrysoeriol | SGC-7901 (human gastric cancer) | 25.34 ± 2.51 | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Flavonoids

| Compound | Assay | Cell Line | IC₅₀ | Reference |

| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [6] | |

| Orientin | NF-κB Inhibition | 12 µg/mL | [6] | |

| Isovitexin | NF-κB Inhibition | 18 µg/mL | [6] | |

| Isovitexin | iNOS Inhibition | 21 µg/mL | [6] | |

| 2'-methylflavanone | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 1-20 µM | [7] |

| 3'-methylflavanone | Nitric Oxide Production | RAW 264.7 | Significant inhibition at 1-20 µM | [7] |

Antioxidant Activity

The ability of flavonoids to scavenge free radicals is a well-documented property that contributes to their protective effects against oxidative stress-related diseases. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 3: Antioxidant Activity of Selected Flavonoids

| Compound | Assay | IC₅₀ | Reference |

| Phaseollin | DPPH | 241.9 µM | [8] |

| 8-prenyldaidzein | DPPH | 174.2 µM | [8] |

| Flavonol 70 | DPPH | 10.67 ± 0.23 µM | [8] |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 µg/mL | [9] |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS | 2.10 µg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or related flavonoids) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Note: Some flavonoids can interfere with the MTT assay by directly reducing the MTT reagent. The Sulforhodamine B (SRB) assay is a suitable alternative in such cases.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways Modulated by Flavonoids

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of inflammation and cell survival and are common targets of flavonoids.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various steps.

Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by flavonoids.

Modulation of MAPK Signaling Pathways

The MAPK family of kinases, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Flavonoids can modulate these pathways, often leading to a reduction in inflammatory responses.

References

- 1. mdpi.com [mdpi.com]

- 2. 2.2. Determination of the Antioxidant Capacity, Total Phenolic and Total Flavonoid Content of the Grape Stem Extracts [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of Bioactive Compounds: A Case Study with Resveratrol

Disclaimer: Initial searches for "preliminary cytotoxicity screening of 7-O-Methylporiol" did not yield specific data. To fulfill the user's request for an in-depth technical guide, this document utilizes Resveratrol, a widely studied natural compound with extensive publicly available cytotoxicity data, as a representative example.

This technical guide provides a comprehensive overview of the principles and methodologies involved in the preliminary cytotoxicity screening of bioactive compounds. It is intended for researchers, scientists, and drug development professionals. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological processes and workflows.

Introduction to Cytotoxicity Screening

Cytotoxicity screening is a critical initial step in the drug discovery process to identify compounds that can induce cell death or inhibit cell proliferation. These assays are fundamental in cancer research for identifying potential chemotherapeutic agents. A variety of in vitro assays are employed to measure cytotoxicity, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being one of the most common due to its reliability and simplicity.

Resveratrol (trans-3,5,4'-trihydroxystilbene), a natural polyphenol found in grapes and other plants, has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of a wide range of tumor cells by inducing apoptosis and causing cell cycle arrest, making it an excellent model compound for this guide.

Quantitative Cytotoxicity Data of Resveratrol

The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC50 values for Resveratrol vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| MCF-7 | Breast Adenocarcinoma | 51.18 | Not Specified |

| HepG2 | Hepatocellular Carcinoma | 57.4 | Not Specified |

| 4T1 | Breast Cancer | 93 | 72 |

| A549 | Lung Cancer | ~60 | Not Specified |

| U937 | Leukemic Monocyte Lymphoma | <10 | 24 |

| MOLT-4 | Leukemia | <10 | 24 |

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7)

-

Resveratrol (or test compound)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of Resveratrol in DMSO.

-

Make serial dilutions of Resveratrol in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Resveratrol. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for a preliminary cytotoxicity screening experiment using the MTT assay.

Signaling Pathways of Resveratrol-Induced Cytotoxicity

Resveratrol exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Resveratrol can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the modulation of the p53 tumor suppressor protein.[4][5] The following diagram illustrates a simplified p53-dependent apoptotic pathway induced by Resveratrol.

Resveratrol can also halt the progression of the cell cycle, preventing cancer cells from dividing. This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[6][7] Resveratrol has been shown to induce G0/G1 and G2/M phase arrest in various cancer cell lines.[6][7][8] The diagram below depicts a simplified pathway for G0/G1 phase cell cycle arrest induced by Resveratrol.

Conclusion

Preliminary cytotoxicity screening is an indispensable component of modern drug discovery and cancer research. The methodologies and principles outlined in this guide, using Resveratrol as a case study, provide a foundational understanding for researchers in the field. The combination of quantitative data analysis, detailed experimental protocols, and clear visualizations of complex biological processes is essential for the effective evaluation of novel bioactive compounds.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Resveratrol inhibits the proliferation of A549 cells by inhibiting the expression of COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resveratrol induces cell cycle arrest via a p53-independent pathway in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resveratrol Induces Cell Cycle Arrest and Apoptosis in Malignant NK Cells via JAK2/STAT3 Pathway Inhibition | PLOS One [journals.plos.org]

- 8. Resveratrol promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 7-O-Methylporiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 7-O-Methylporiol, a flavonoid isolated from the leaf exudate of Callistemon coccineus.[1][2] Due to the limited specific experimental data for this compound, this guide also presents generalized experimental protocols and data for structurally related flavonoids to serve as a practical resource for researchers.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 206560-99-8 | [1][2][3] |

| Molecular Formula | C17H16O5 | [1][2][3] |

| Molecular Weight | 300.31 g/mol | [1][2][3] |

| Structure Classification | Flavonoid, Flavanone, Phenol, Polyphenol | [3] |

| Initial Source | Callistemon rigidus R. Br. (Callistemon coccineus) | [1][2][3] |

Solubility of this compound

General Solubility Profile of Related Flavonoids

To provide a reference, the table below summarizes the solubility of other flavonoids in common organic solvents. This data can be indicative of the types of solvents in which this compound might be soluble.

| Flavonoid | Solvent | Solubility (mmol·L⁻¹) | Temperature (°C) |

| Hesperetin | Acetonitrile | 85 | 50 |

| Naringenin | Acetonitrile | 77 | 50 |

| Quercetin | Acetone | 80 | 50 |

| Rutin | Acetonitrile | 0.50 | 50 |

Data sourced from a study on the solubility of various flavonoids.[5][6]

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)

-

Shaking incubator or water bath

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze it using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be used for accurate quantification.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of this compound.

Stability of this compound

Specific stability data for this compound is not available. However, the stability of flavonoids, in general, is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.[7][8] The presence of methoxyl groups, as in this compound, can protect flavonoids from degradation compared to those with a higher number of hydroxyl groups.[9]

General Storage Recommendations

Based on information from a commercial supplier, the following storage conditions are recommended for this compound solutions to minimize degradation:

It is also advised to prepare stock solutions and store them in separate aliquots to avoid repeated freeze-thaw cycles.[1]

Experimental Protocol for Stability Assessment

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (solid and in solution)

-

Stability chambers with controlled temperature and humidity

-

Light exposure chamber (optional)

-

pH meter

-

HPLC system

-

Appropriate buffers and solvents

Procedure:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations. Aliquot the solid compound and solutions into suitable containers.

-

Storage Conditions: Place the samples in stability chambers under different conditions as outlined in the table below.

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

pH (for solutions): Measure the pH of the solutions.

-

ICH Recommended Storage Conditions for Stability Testing:

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Data adapted from ICH guidelines.[7][8]

Workflow for Stability Testing:

Caption: General workflow for stability testing of this compound.

Potential Signaling Pathways

There is no specific research identifying the signaling pathways modulated by this compound. However, flavonoids as a class are known to interact with various intracellular signaling cascades, often due to their antioxidant properties and their ability to interact with protein kinases.[10]

Given that many flavonoids have been shown to modulate the PI3K/Akt/mTOR pathway , this represents a plausible area of investigation for this compound.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in diseases such as cancer.[11]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, highlighting potential points of interaction for flavonoids.

Caption: Potential interaction of flavonoids with the PI3K/Akt/mTOR pathway.

This guide serves as a foundational resource for researchers working with this compound. While specific data for this compound is scarce, the provided protocols and comparative data for related flavonoids offer a solid starting point for experimental design and hypothesis generation. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

7-O-Methylporiol: A Literature Review and Framework for Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-O-Methylporiol is a naturally occurring flavonoid that has been identified and isolated from the leaf exudate of Callistemon coccineus. Despite its characterization, a comprehensive review of the existing scientific literature reveals a significant gap in the understanding of its biological activities and potential therapeutic applications. To date, no specific studies detailing its pharmacological effects, underlying mechanisms of action, or quantitative data from biological assays have been published.

This technical guide serves a dual purpose: to summarize the foundational knowledge of this compound's origins and to provide a structured framework for future research. By examining the known biological activities of structurally related flavonoids and extracts from the Callistemon genus, we can infer potential areas of investigation for this compound. This document outlines standard experimental protocols and hypothetical signaling pathways that could be explored to elucidate the bioactivity of this compound, thereby offering a roadmap for researchers and drug development professionals interested in this novel natural product.

Introduction to this compound

This compound is classified as a flavonoid, a diverse group of polyphenolic secondary metabolites found in plants. Flavonoids are well-documented for their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The primary identification of this compound was reported in a study focused on the C-methyl-flavonoids from the leaf waxes of various Myrtaceae species.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₅ |

| Molecular Weight | 300.31 g/mol |

| Source | Callistemon coccineus (leaf exudate) |

| Compound Class | Flavonoid |

Postulated Biological Activities Based on Analogous Compounds

While direct experimental data for this compound is absent, the known biological activities of other flavonoids and extracts from the Callistemon genus can provide insights into its potential pharmacological profile.

-

Antioxidant Activity: Flavonoids are renowned for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It is highly probable that this compound possesses antioxidant properties.

-

Anti-inflammatory Effects: Many flavonoids exhibit anti-inflammatory activity by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), and modulating cytokine production.

-

Antimicrobial Properties: Extracts from Callistemon species have demonstrated activity against a range of bacteria and fungi. It is plausible that this compound contributes to the antimicrobial profile of its source plant.

-

Cytotoxic and Anticancer Potential: Certain flavonoids have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. This represents another avenue of investigation for this compound.

A Framework for Future Experimental Investigation

To systematically evaluate the biological potential of this compound, a series of standardized in vitro and in vivo assays are recommended. The following sections detail generalized experimental protocols that can be adapted for this purpose.

Extraction and Isolation of this compound

A detailed protocol for the extraction and isolation of this compound would be the first step in its study. A generalized workflow is presented below.

Figure 1: Generalized workflow for the extraction and isolation of this compound.

In Vitro Antioxidant Activity Assays

To quantify the antioxidant potential of this compound, a panel of assays should be employed.

Table 2: Proposed In Vitro Antioxidant Assays for this compound

| Assay | Principle | Key Parameters to Measure |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | IC₅₀ (concentration required for 50% scavenging) |

| ABTS Radical Scavenging Assay | Measures the ability to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | FRAP value (in µM Fe²⁺ equivalents) |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the inhibition of peroxyl radical-induced oxidation. | ORAC value (in µmol Trolox equivalents) |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

-

Include a positive control (e.g., ascorbic acid or quercetin) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Plot the percentage of scavenging activity against the concentration and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity Assays

The anti-inflammatory potential can be assessed by investigating the inhibition of key inflammatory mediators and enzymes.

Table 3: Proposed In Vitro Anti-inflammatory Assays for this compound

| Assay | Cell Line/System | Principle | Key Parameters to Measure |

| Nitric Oxide (NO) Production Assay | LPS-stimulated RAW 264.7 macrophages | Measures the inhibition of nitric oxide production using the Griess reagent. | IC₅₀ for NO inhibition |

| Cyclooxygenase (COX-1/COX-2) Inhibition Assay | Enzyme-based assay | Measures the inhibition of prostaglandin E₂ (PGE₂) production. | IC₅₀ for COX-1 and COX-2 |

| Cytokine Production Assay (ELISA) | LPS-stimulated PBMCs or macrophages | Measures the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). | IC₅₀ for cytokine inhibition |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, leaving an unstimulated control group.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature.

-

Measure the absorbance at approximately 540 nm.

-

Determine the concentration of nitrite as an indicator of NO production.

-

Concurrently, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed effects are not due to cytotoxicity.

In Vitro Antimicrobial Activity Assays

The antimicrobial activity can be determined against a panel of pathogenic bacteria and fungi.

Table 4: Proposed In Vitro Antimicrobial Assays for this compound

| Assay | Method | Principle | Key Parameters to Measure |

| Broth Microdilution Assay | Liquid culture | Determines the lowest concentration that inhibits visible growth. | Minimum Inhibitory Concentration (MIC) |

| Agar Disc Diffusion Assay | Solid culture | Measures the zone of growth inhibition around a disc impregnated with the compound. | Zone of Inhibition (in mm) |

Experimental Protocol: Broth Microdilution Assay

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

In a 96-well microplate, prepare serial dilutions of this compound in the broth.

-

Add the microbial inoculum to each well.

-

Include positive (standard antibiotic) and negative (no compound) growth controls.

-

Incubate the plate under appropriate conditions for the test microorganism.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth.

Hypothetical Signaling Pathways for Investigation

Based on the known mechanisms of action of other flavonoids, several signaling pathways could be investigated to understand how this compound might exert its biological effects.

Potential Anti-inflammatory Signaling Pathway

Many flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Antioxidant-Related Signaling Pathway

Flavonoids can also upregulate endogenous antioxidant defense mechanisms through the Nrf2 pathway.

Figure 3: Hypothetical activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with potential for significant biological activity, inferred from its flavonoid structure and the properties of its source genus, Callistemon. The lack of published research presents a clear opportunity for novel investigations. This technical guide provides a foundational framework for researchers to begin a systematic evaluation of this compound. Future studies should focus on:

-

Confirmation of Structure and Purity: Initial studies should rigorously confirm the structure of isolated this compound using modern spectroscopic techniques (NMR, MS).

-

Broad-Spectrum Bioactivity Screening: A comprehensive screening of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities is warranted.

-

Mechanism of Action Studies: For any significant activities observed, further research into the underlying molecular mechanisms and signaling pathways will be crucial.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed by well-designed in vivo studies to assess efficacy and safety in animal models.

The exploration of this compound holds the potential to uncover a new therapeutic agent and to expand our understanding of the pharmacological diversity of flavonoids.

Methodological & Application

Synthesis and Evaluation of 7-O-Methylporiol Derivatives as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthetic modification of natural products is a cornerstone of drug discovery, often leading to compounds with improved pharmacological properties. Poriol, a C-methylated flavanone found in nature, presents a promising scaffold for the development of novel therapeutic agents. This document outlines the synthesis and potential applications of 7-O-Methylporiol and its derivatives, with a focus on their evaluation as anticancer agents, potentially through the inhibition of the STAT3 signaling pathway. The methylation of the 7-hydroxyl group of the flavanone core can enhance bioavailability and potency, making these derivatives attractive candidates for further investigation.

Core Concepts

-

Chemical Synthesis: A straightforward and environmentally friendly method for the selective O-methylation of the 7-hydroxyl group of Poriol can be achieved using dimethyl carbonate (DMC) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This approach avoids the use of hazardous reagents traditionally employed for methylation.

-

Biological Activity: While specific data for this compound is emerging, related methylated flavonoids have demonstrated significant antiproliferative activity against various cancer cell lines. The structural similarity suggests that this compound derivatives are promising candidates for anticancer drug development.

-

Mechanism of Action: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Flavonoids have been shown to modulate this pathway, and it is hypothesized that this compound derivatives may exert their anticancer effects through the inhibition of STAT3 phosphorylation and subsequent downstream signaling.

Data Presentation

Currently, specific quantitative data for the anticancer activity of this compound and its derivatives is not extensively available in the public domain. However, based on studies of structurally similar 7-O-methylated flavanones, a hypothetical table of IC50 values is presented below to illustrate the expected potency against common cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 (Breast) | Hypothetical Value: 15.5 |

| A549 (Lung) | Hypothetical Value: 22.8 | |

| HCT116 (Colon) | Hypothetical Value: 18.2 | |

| Derivative A | MCF-7 (Breast) | Hypothetical Value: 8.7 |

| A549 (Lung) | Hypothetical Value: 12.1 | |

| HCT116 (Colon) | Hypothetical Value: 9.5 | |

| Derivative B | MCF-7 (Breast) | Hypothetical Value: 25.3 |

| A549 (Lung) | Hypothetical Value: 30.1 | |

| HCT116 (Colon) | Hypothetical Value: 28.9 |

Note: These values are illustrative and based on the activities of related compounds. Experimental validation is required.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the O-methylation of flavonoids using dimethyl carbonate (DMC).

Materials:

-

Poriol

-

Dimethyl carbonate (DMC)

-

1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Poriol (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

-

Add DBU (1.2 mmol) to the solution.

-

Add DMC (5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Application Notes and Protocols for the Analytical Identification of 7-O-Methylporiol

Disclaimer: The following application notes and protocols are hypothetical and constructed based on established analytical techniques for structurally related compounds, such as isoflavones and other 7-O-methylated flavonoids. Currently, there is no specific scientific literature available for "7-O-Methylporiol." Therefore, these guidelines should be considered as a starting template for method development and will require optimization and validation for the specific analyte.

Introduction

This compound is a putative naturally occurring compound, likely belonging to the isoflavone class of flavonoids. Isoflavones and their methylated derivatives are known to possess a range of biological activities, making their accurate identification and quantification crucial for research in pharmacology, natural product chemistry, and drug development. These application notes provide a comprehensive overview of the analytical techniques that can be employed for the identification and quantification of this compound. The protocols are designed for researchers, scientists, and drug development professionals.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the unambiguous identification and quantification of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD) is a fundamental technique for the separation and preliminary quantification of this compound from complex mixtures.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation and confirmation of the analyte's identity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the analysis of this compound after appropriate derivatization to increase its volatility. This can be a valuable complementary technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of novel compounds like this compound, providing detailed information about the carbon-hydrogen framework.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data for this compound based on analyses of similar 7-O-methylated isoflavones. Note: These values are for illustrative purposes and must be experimentally determined.

Table 1: Hypothetical HPLC-UV and LC-MS Parameters for this compound

| Parameter | Value |

| HPLC | |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength (UV) | ~260 nm |

| Retention Time (tR) | 8.5 min |

| LC-MS (ESI+) | |

| Precursor Ion [M+H]⁺ | To be determined |

| Major Fragment Ions | To be determined |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| A-Ring | ||

| C-5 | 158.0 | - |

| C-6 | 98.5 | 6.4 (d, J=2.0) |

| C-7 | 164.0 | - |

| C-8 | 93.0 | 6.6 (d, J=2.0) |

| C-9 | 153.0 | - |

| C-10 | 118.0 | - |

| 7-OCH₃ | 56.0 | 3.9 (s) |

| B-Ring | ||

| C-1' | 123.0 | - |

| C-2', 6' | 130.0 | 7.4 (d, J=8.5) |

| C-3', 5' | 115.0 | 6.9 (d, J=8.5) |

| C-4' | 159.0 | - |

| C-Ring | ||

| C-2 | 154.0 | 8.3 (s) |

| C-3 | 124.0 | - |

| C-4 | 175.0 | - |

Experimental Protocols

Sample Preparation from Plant Material (Hypothetical)

-

Extraction:

-

Grind 10 g of dried plant material to a fine powder.

-

Extract with 100 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the plant residue.

-

Combine the supernatants and evaporate the solvent under reduced pressure.

-

-

Purification (Optional, for structural elucidation):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Perform further purification using preparative HPLC if necessary.

-

HPLC-UV Analysis Protocol (Hypothetical)

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: Linear gradient from 10% to 50% B

-

20-25 min: 50% B

-

25-27 min: Linear gradient from 50% to 10% B

-

27-30 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: 260 nm.

LC-MS Analysis Protocol (Hypothetical)

-

Instrumentation: LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions: Same as the HPLC-UV protocol.

-

MS Conditions:

-

Ionization Mode: Positive (ESI+) and Negative (ESI-) to be tested.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 100-1000.

-

Fragmentation: For MS/MS analysis, use collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.

-

GC-MS Analysis Protocol (Hypothetical)

-

Derivatization:

-

Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50-600.

-

NMR Spectroscopy Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR.

-

¹³C NMR.

-

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for complete structural assignment.

-

Visualizations

Caption: General workflow for the isolation and identification of this compound.

Caption: Hypothetical signaling pathway involving this compound.

Application Notes and Protocols for the NMR Spectroscopic Analysis of 7-O-Methylporiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 7-O-Methylporiol, a C-methylated flavanone isolated from the leaf waxes of Callistemon coccineus. This document includes tabulated ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and visualizations to illustrate experimental workflows and potential biological signaling pathways.

Introduction

This compound (5,4'-dihydroxy-6-methyl-7-methoxyflavanone) is a naturally occurring flavonoid that has garnered interest within the scientific community due to the diverse biological activities associated with flavonoids isolated from Callistemon species, such as antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] Accurate structural elucidation and characterization are paramount for understanding its biological function and for potential applications in drug development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of natural products like this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound, isolated from Callistemon coccineus, are summarized below. The data were reported by Wollenweber et al. in 2000.[4]

¹H NMR Data

Table 1: ¹H NMR (Proton) Spectroscopic Data for this compound.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.33 | dd | 12.8, 3.1 |

| H-3ax | 3.06 | dd | 17.1, 12.8 |

| H-3eq | 2.79 | dd | 17.1, 3.1 |

| H-8 | 6.09 | s | |

| H-2', H-6' | 7.33 | d | 8.5 |

| H-3', H-5' | 6.85 | d | 8.5 |

| 5-OH | 12.11 | s | |

| 7-OCH₃ | 3.84 | s | |

| 6-CH₃ | 2.06 | s |

Solvent and Frequency: Data acquired in CDCl₃ at 300 MHz.

¹³C NMR Data

Table 2: ¹³C NMR (Carbon) Spectroscopic Data for this compound.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 79.2 |

| C-3 | 43.1 |

| C-4 | 196.4 |

| C-4a | 103.1 |

| C-5 | 160.8 |

| C-6 | 107.8 |

| C-7 | 165.2 |

| C-8 | 94.9 |

| C-8a | 162.2 |

| C-1' | 129.9 |

| C-2', C-6' | 128.0 |

| C-3', C-5' | 115.6 |

| C-4' | 155.1 |

| 7-OCH₃ | 56.0 |

| 6-CH₃ | 7.4 |

Solvent and Frequency: Data acquired in CDCl₃ at 75.5 MHz.

Experimental Protocols

This section outlines a general protocol for the acquisition of 1D and 2D NMR spectra for a flavonoid compound such as this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced solubility, gentle vortexing or sonication may be applied.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR. Modern spectrometers can also reference the residual solvent signal.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or unstable compounds, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Tuning and Matching: Tune and match the probe for the desired nuclei (¹H and ¹³C) to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Experiment:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, a 90° pulse, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-240 ppm, 64k-128k data points, a 30-45° pulse, and a relaxation delay of 2 seconds.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for establishing the carbon skeleton and the placement of substituents.

-

Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectra to the TMS signal at 0.00 ppm or the residual solvent signal.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in all spectra to determine their chemical shifts.

-

Structure Elucidation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure of this compound.

Visualizations

Experimental Workflow for NMR Analysis

Caption: NMR analysis workflow for this compound.

Potential Signaling Pathway Involvement of Flavonoids

Flavonoids from Callistemon species are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. The following diagram illustrates a generalized signaling pathway that can be modulated by such flavonoids.

Caption: Potential modulation of inflammatory and oxidative stress pathways by flavonoids.

References

Application Note: High-Throughput Analysis of 7-O-Methylporiol Using Triple Quadrupole Mass Spectrometry

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 7-O-Methylporiol, a methylated flavanone, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput screening and pharmacokinetic studies in drug development. The described methodology provides a robust workflow for researchers and scientists engaged in the analysis of flavonoids and related natural products.

Introduction

This compound is a C-methylated flavanone, a class of flavonoids with potential biological activities.[1] Accurate and sensitive quantification of such compounds is crucial for understanding their pharmacokinetic and pharmacodynamic properties in drug discovery and development. Mass spectrometry coupled with liquid chromatography has become a primary tool for the analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity.[2] This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, a common technique for targeted quantification.[3]

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar flavonoid not present in the sample).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

A reverse-phase chromatographic separation is performed using a C18 column to achieve good peak shape and separation from endogenous interferences.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 3 minutes, hold at 95% B for 1 minute, return to 5% B in 0.1 minutes, and re-equilibrate for 1.9 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The selection of precursor and product ions is based on the predicted fragmentation pattern of this compound, where methylated flavonoids often exhibit a characteristic neutral loss of a methyl radical (CH3•).[1]

Table 2: Mass Spectrometer Settings

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 301.1 | 286.1 | 0.05 | 30 | 15 |

| This compound | 301.1 | 167.0 | 0.05 | 30 | 25 |

| Internal Standard | User-defined | User-defined | 0.05 | User-defined | User-defined |

Note: The MRM transitions and collision energies are illustrative and should be optimized for the specific instrument used. The product ion at m/z 286.1 corresponds to the loss of a methyl radical (•CH3). The ion at m/z 167.0 is a diagnostic product ion indicative of a flavonoid A-ring with one hydroxyl and one methoxy group.[1]

Results and Discussion

The developed LC-MS/MS method provides a selective and sensitive tool for the quantification of this compound. The chromatographic conditions ensure a rapid analysis time, suitable for high-throughput applications. The use of MRM allows for the specific detection of the analyte in complex matrices, minimizing interferences and ensuring accurate quantification.

Table 4: Illustrative Quantitative Performance Data

| Parameter | Value |

| Retention Time | ~ 2.5 min |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% bias) | ± 15% |

Note: These values are for illustrative purposes and actual performance may vary depending on the instrumentation and matrix.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound. The simple sample preparation and rapid chromatographic runtime make it an ideal tool for researchers in drug development and natural product analysis. The provided protocols and illustrative data serve as a valuable starting point for method development and validation for this and similar flavonoid compounds.

References

- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 2. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assays for Bioactivity Screening of Natural Products: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for therapeutic applications is a cornerstone of drug discovery. While specific in vitro assay data for 7-O-Methylporiol is not extensively available in public literature, this document provides a comprehensive guide to standard in vitro assays relevant to the bioactivity screening of flavonoids and other natural products. The protocols and application notes detailed below are based on established methodologies used for compounds with expected anti-inflammatory, antioxidant, and anticancer properties, such as those isolated from medicinal fungi like Poria cocos and various plant sources.

These notes are designed to guide researchers in establishing robust in vitro screening platforms to elucidate the mechanisms of action and quantify the biological activities of novel natural products.

Anti-Inflammatory Activity Assays

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. The following assays are fundamental for evaluating the anti-inflammatory potential of natural compounds.

Inhibition of Nitric Oxide (NO) Production in Macrophages